molecular formula C21H21FN2O3S B2706446 (4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251671-42-7

(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2706446
CAS RN: 1251671-42-7
M. Wt: 400.47
InChI Key: DCSUHPDSRNKZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential as an anticancer agent. Research has shown that derivatives containing the tetrahydroquinoline (THQ) moiety, such as this compound, exhibit promising activity against cancer cells. Mechanisms may involve inhibition of cell proliferation, induction of apoptosis, or interference with specific signaling pathways. Further studies are needed to elucidate its precise mode of action and evaluate its efficacy against different cancer types .

Antibacterial Properties

Compounds with similar structures have demonstrated antibacterial activity. Researchers have explored their effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Investigations into the compound’s antibacterial potential could contribute to the development of novel antibiotics or antimicrobial agents .

Antifungal Effects

The compound’s chemical scaffold aligns with known antifungal agents. It may inhibit fungal growth, disrupt cell membranes, or interfere with fungal enzymes. Evaluating its antifungal activity against specific fungal species could provide valuable insights for drug development in the field of mycology .

Anti-Inflammatory Properties

Given its structural features, this compound might modulate inflammatory responses. Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Investigating its anti-inflammatory effects could lead to the development of therapeutic interventions .

Immunomodulation

Compounds related to this structure have been studied as immunomodulators. They can influence immune responses, potentially enhancing or suppressing immune function. Understanding how this compound interacts with immune cells and cytokines is essential for assessing its immunomodulatory potential .

Neuroprotective Applications

Although not explicitly mentioned in the literature for this specific compound, related derivatives have been investigated for neuroprotective effects. Neuroinflammation contributes to neurodegenerative diseases, and compounds like this one may offer protective benefits by modulating inflammatory pathways in the central nervous system .

properties

IUPAC Name

[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-5-7-17(11-15(14)2)24-13-20(21(25)23-9-3-4-10-23)28(26,27)19-8-6-16(22)12-18(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUHPDSRNKZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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